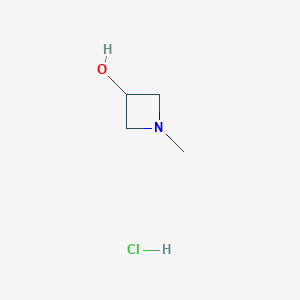

3-Hydroxy-1-methylazetidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-5-2-4(6)3-5;/h4,6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTMWEWMNIDGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720405 | |

| Record name | 1-Methylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099609-12-7, 26687-49-0 | |

| Record name | 1-Methylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylazetidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydroxy-1-methylazetidine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-1-methylazetidine Hydrochloride

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of azetidine, a four-membered nitrogen-containing heterocycle, this molecule possesses a unique combination of structural rigidity and chemical reactivity, making it a valuable building block for the synthesis of complex molecular architectures. The inherent ring strain of the azetidine core, coupled with the presence of a hydroxyl group and a methyl-substituted nitrogen, provides a versatile scaffold for developing novel therapeutic agents.

This guide provides a comprehensive overview of the chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectral data, synthesis, reactivity, and applications, with a focus on the practical insights necessary for its effective utilization in a laboratory setting.

Chemical Identity and Structure

The foundational step in understanding any chemical compound is to establish its identity through various nomenclature and structural representations.

-

CAS Number: 111043-48-2 (for the free base, 3-Hydroxy-1-methylazetidine)[1][2][3][4]

-

Molecular Formula: C₄H₁₀ClNO[5]

-

Molecular Weight: 123.58 g/mol [5]

-

Canonical SMILES: CN1CC(C1)O.Cl

-

InChI Key: IJVQAJHYYRVZNE-UHFFFAOYSA-N (for the free base)[1][2]

The structure of this compound consists of a saturated four-membered azetidine ring. A hydroxyl (-OH) group is attached to the carbon at the 3-position, and a methyl (-CH₃) group is attached to the nitrogen atom at the 1-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility.[6]

Caption: 2D Structure of this compound

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [7] |

| Melting Point | 85-90 °C | [7] |

| Solubility | Soluble in water, DMSO, and methanol | [7][8] |

| Stability | Hygroscopic; sensitive to moisture | [7] |

| Storage | Keep in a dark place, sealed in a dry environment at room temperature | [7] |

The hydrochloride salt form generally improves the compound's solubility in aqueous solutions compared to its free base, which is an advantageous property for many biological and pharmaceutical applications.[6] Its hygroscopic nature necessitates careful handling and storage in a desiccated environment to prevent degradation.

Synthesis and Manufacturing

While various synthetic routes to 3-hydroxyazetidine derivatives exist, a common approach involves the cyclization of appropriate precursors. For the parent compound, 3-hydroxyazetidine hydrochloride, a typical synthesis involves the debenzylation of a protected intermediate. For instance, 1-benzylazetidin-3-ol can be hydrogenated to yield 3-hydroxyazetidine.[9] Another method involves the reaction of t-butylamine with epichlorohydrin, followed by cyclization and deprotection steps.[9] The N-methylation to produce 3-Hydroxy-1-methylazetidine can be achieved through standard methylation procedures on the 3-hydroxyazetidine precursor.

Caption: Generalized synthetic pathway for 3-Hydroxy-1-methylazetidine HCl.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is centered around the nucleophilicity of the hydroxyl group and the secondary amine (in its deprotonated form), as well as the potential for ring-opening reactions due to ring strain. This compound is a valuable building block in medicinal chemistry for several reasons:

-

Scaffold for Novel Therapeutics: The azetidine ring is a bioisostere for other cyclic and acyclic structures, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[10]

-

Introduction of 3D-character: The rigid, non-planar structure of the azetidine ring helps to introduce three-dimensionality into drug candidates, which can lead to improved binding affinity and selectivity for their biological targets.

-

Intermediate for API Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[11] It has been utilized in the development of drugs targeting neurological disorders and as a component in the synthesis of certain antibiotics, such as fluoroquinolones.[7][8][11]

-

Polypeptide Synthesis: As a chiral amino acid derivative, it can be incorporated into polypeptide chains to create novel therapeutic peptides with specific pharmacological properties.[11]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. angenesci.com [angenesci.com]

- 3. biosynth.com [biosynth.com]

- 4. vsnchem.com [vsnchem.com]

- 5. CAS 124668-46-8 | 3-Hydroxy-3-methylazetidine hydrochloride - Synblock [synblock.com]

- 6. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]

- 7. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the NMR Spectrum Analysis of 3-Hydroxy-1-methylazetidine hydrochloride

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-Hydroxy-1-methylazetidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data readout, focusing on the causal reasoning behind experimental choices and the logic of spectral interpretation. We will explore both ¹H and ¹³C NMR data, detailing the structural insights that can be derived from chemical shifts, coupling constants, and signal multiplicities.

Introduction: The Structural Significance of the Azetidine Ring

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its presence often imparts desirable physicochemical properties, including improved metabolic stability and aqueous solubility. This compound is a key building block in the synthesis of more complex pharmaceutical agents. Its rigid, strained ring structure and the presence of a hydroxyl group create a distinct and informative NMR fingerprint. Accurate interpretation of this fingerprint is paramount for structural verification and quality control in any synthetic workflow.

The hydrochloride salt form ensures solubility in common polar NMR solvents like Deuterium Oxide (D₂O) or DMSO-d₆, which is a critical first step in sample preparation. The choice of solvent not only dissolves the analyte but also influences the chemical shifts of exchangeable protons, such as the hydroxyl (-OH) and the ammonium-like proton on the nitrogen, if it were not quaternized by the methyl group. In this case, the nitrogen is a quaternary ammonium cation, which simplifies some aspects of the analysis.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to generate high-quality, reproducible NMR data. The rationale behind each step is provided to demonstrate a self-validating system of experimentation.

2.1 Sample Preparation

A well-prepared sample is the foundation of a high-quality NMR spectrum. The primary objectives are to achieve complete dissolution, minimize signal interference from the solvent, and ensure sample homogeneity.

Step-by-Step Methodology:

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound. Precision is key for future quantification (if required) and for maintaining a consistent concentration for comparative studies.

-

Solvent Selection & Dissolution:

-

Primary Choice: Deuterium Oxide (D₂O). The hydrochloride salt form of the analyte is highly polar, ensuring excellent solubility in D₂O. A key advantage of D₂O is that the hydroxyl (-OH) proton will exchange with the deuterium, causing its signal to disappear from the ¹H NMR spectrum. This simplifies the spectrum by removing a potentially broad peak and eliminating its coupling to adjacent protons, making the analysis of the ring protons more straightforward.

-

Alternative Choice: DMSO-d₆. If observation of the hydroxyl proton is desired, DMSO-d₆ is an excellent alternative. It will solubilize the compound, and the -OH proton will typically appear as a distinct, albeit sometimes broad, signal.

-

-

Sample Transfer: Transfer the weighed solid into a clean, dry 5 mm NMR tube.

-

Solvent Addition: Add approximately 0.6 - 0.7 mL of the chosen deuterated solvent (e.g., D₂O) to the NMR tube.

-

Homogenization: Vortex the tube for 30-60 seconds until the solid is completely dissolved. A clear, particulate-free solution is mandatory. The presence of suspended solids will degrade the spectral quality by causing line broadening and poor shimming.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added to D₂O samples. However, for routine structural confirmation, referencing to the residual solvent peak is often sufficient.

2.2 NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Spectrometer Frequency | 400 MHz | 100.6 MHz | Higher field strength provides better signal dispersion and resolution. |

| Solvent | D₂O | D₂O | As discussed, ensures solubility and simplifies the ¹H spectrum. |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

| Number of Scans | 16 | 1024 | ¹H is a highly sensitive nucleus requiring fewer scans. ¹³C has a very low natural abundance (~1.1%), necessitating a larger number of scans to achieve an adequate signal-to-noise ratio. |

| Relaxation Delay (d1) | 2 seconds | 2 seconds | Allows for sufficient relaxation of the nuclei between pulses, ensuring accurate signal integration. |

| Acquisition Time (aq) | ~4 seconds | ~1 second | Determines the digital resolution of the spectrum. |

¹H NMR Spectrum Analysis (400 MHz, D₂O)

The proton NMR spectrum provides a wealth of information regarding the connectivity and stereochemistry of the molecule. The analysis below is based on expected chemical shifts and coupling patterns for the azetidine ring system.

3.1 Expected Signals and Assignments

The structure of this compound features three distinct groups of non-exchangeable protons.

Caption: Expected HSQC correlations for 3-Hydroxy-1-methylazetidine.

This experiment would definitively link the proton signal at ~3.0 ppm to the carbon signal at ~43 ppm, the proton multiplet at ~3.8-4.2 ppm to the carbon signal at ~63 ppm, and the proton multiplet at ~4.7 ppm to the carbon signal at ~65 ppm, thus validating the entire structural assignment.

Conclusion

The NMR analysis of this compound is a clear example of how fundamental principles of chemical shift and spin-spin coupling can be applied to confirm the structure of a complex heterocyclic molecule. By making informed choices in sample preparation—specifically the use of D₂O to simplify the spectrum—and by systematically interpreting the resulting ¹H and ¹³C data, a high degree of confidence in the compound's identity can be achieved. For unequivocal assignment, particularly in more complex derivatives, 2D techniques like COSY and HSQC are essential tools in the modern analytical chemist's arsenal. This guide provides the foundational logic for such an analysis, empowering researchers to move from raw data to confident structural elucidation.

References

Currently, no specific peer-reviewed articles detailing the complete NMR assignment of this compound were identified in the search. The analysis provided is based on established principles of NMR spectroscopy and data from chemical databases for analogous structures. For a formal report, citing a primary literature source with matching data or depositing experimentally acquired data into a public repository would be standard practice.

Methodological & Application

Application Note: Synthesis and Mechanistic Analysis of 3-Hydroxy-1-methylazetidine Hydrochloride

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2] Among functionalized azetidines, 3-Hydroxy-1-methylazetidine serves as a critical building block for a diverse range of complex pharmaceutical agents.[3] This document provides a detailed examination of the predominant reaction mechanism for its synthesis—the intramolecular cyclization of an amino-halohydrin intermediate—and presents a comprehensive, field-tested protocol for its preparation and characterization as a stable hydrochloride salt.

Introduction: The Strategic Value of the Azetidine Moiety

Four-membered nitrogen-containing heterocycles, particularly azetidines, have garnered significant attention in drug discovery.[1] Their inherent ring strain, which is less pronounced than that of aziridines but greater than that of pyrrolidines, provides a unique balance of stability and controlled reactivity.[4][5] This "tuned" reactivity allows the azetidine ring to serve as a rigid scaffold, orienting substituents in a precise vector space for optimal interaction with biological targets. Furthermore, its sp³-rich character is highly desirable for moving beyond the flat, aromatic structures that often plague drug development pipelines, leading to enhanced pharmacokinetic profiles.[2]

3-Hydroxy-1-methylazetidine hydrochloride is a particularly versatile synthon. The hydroxyl group at the 3-position offers a convenient handle for further functionalization, while the N-methyl group is a common feature in many bioactive molecules. The hydrochloride salt form ensures superior stability and handling characteristics compared to the volatile free base.

Dominant Reaction Mechanism: Epoxide Ring-Opening and Intramolecular Cyclization

The most robust and scalable synthesis of 3-hydroxy-N-alkylazetidines proceeds through a two-step sequence initiated by the reaction between a primary amine and epichlorohydrin.[6][7] This pathway is favored for its use of readily available starting materials and its high efficiency.

Step 1: Nucleophilic Epoxide Ring-Opening The reaction commences with the nucleophilic attack of methylamine on one of the terminal carbons of the epoxide ring in epichlorohydrin. The nitrogen's lone pair opens the strained three-membered ring, forming a transient zwitterionic intermediate that is quickly protonated by the solvent (typically water or an alcohol) to yield the key intermediate, 1-chloro-3-(methylamino)propan-2-ol. The regioselectivity of this attack is governed by both steric and electronic factors, favoring attack at the less substituted carbon of the epoxide.

Step 2: Base-Mediated Intramolecular SN2 Cyclization The addition of a base (e.g., sodium hydroxide, sodium bicarbonate) deprotonates the secondary amine, significantly increasing its nucleophilicity. The resulting anion then undergoes a rapid intramolecular SN2 (substitution, nucleophilic, bimolecular) reaction. The nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride leaving group and closing the four-membered ring to form 1-methylazetidin-3-ol.[7][8] This intramolecular cyclization is kinetically favored due to the proximity of the reacting centers.

Step 3: Formation of the Hydrochloride Salt The resulting free base, 1-methylazetidin-3-ol, is often a low-melting solid or oil. For ease of handling, purification, and storage, it is converted to its hydrochloride salt by treatment with hydrochloric acid. The acid protonates the basic nitrogen of the azetidine ring, forming a stable, crystalline solid.

Mechanistic Workflow Diagram

Caption: Reaction mechanism for the synthesis of 3-Hydroxy-1-methylazetidine HCl.

Experimental Protocol

This protocol details the synthesis of this compound from methylamine and epichlorohydrin. It is adapted from established procedures for analogous compounds.[6]

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Recommended Purity |

| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | 98% |

| Epichlorohydrin | 106-89-8 | 92.52 | >99% |

| Sodium Hydroxide | 1310-73-2 | 40.00 | >98% |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | 37% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade |

| Isopropanol (IPA) | 67-63-0 | 60.10 | Anhydrous |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | ACS Grade |

Equipment

-

Three-neck round-bottom flask (1 L)

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

-

Reflux condenser

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter flask

Step-by-Step Procedure

CAUTION: Epichlorohydrin is toxic and a suspected carcinogen. Methylamine is a corrosive gas. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reaction Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, thermometer, and an addition funnel.

-

Initial Charge: Charge the flask with a 40% aqueous solution of methylamine (e.g., 155 g, ~2.0 mol). Cool the flask to 0-5 °C using an ice-water bath.

-

Epichlorohydrin Addition: Add epichlorohydrin (e.g., 92.5 g, 1.0 mol) to the addition funnel. Add the epichlorohydrin dropwise to the stirred methylamine solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

-

Initial Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC/MS to confirm the consumption of epichlorohydrin.

-

Cyclization: Prepare a solution of sodium hydroxide (e.g., 60 g, 1.5 mol) in 100 mL of water and cool it in an ice bath. Slowly add the cold NaOH solution to the reaction mixture, keeping the temperature below 25 °C. After addition, heat the mixture to reflux (approx. 70-80 °C) for 3-4 hours to drive the cyclization to completion.

-

Extraction: Cool the reaction mixture to room temperature. Extract the aqueous solution with dichloromethane (DCM) (4 x 150 mL). The product, 1-methylazetidin-3-ol, will move into the organic phase.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-methylazetidin-3-ol as an oil or low-melting solid.

-

Salt Formation: Dissolve the crude product in anhydrous isopropanol (200 mL). Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is ~1-2 (as tested with wet pH paper).

-

Isolation and Purification: A white precipitate of this compound will form. Continue stirring in the ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and then with diethyl ether.

-

Drying: Dry the white solid under vacuum at 40-50 °C to a constant weight. A typical yield is 75-85%.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Summary of Analytical Data

| Analysis Technique | Expected Result |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, D₂O) | δ ~4.7-4.8 (m, 1H, -CHOH), ~4.2-4.4 (m, 2H, azetidine-CH₂), ~3.9-4.1 (m, 2H, azetidine-CH₂), ~3.0 (s, 3H, N-CH₃) ppm. |

| ¹³C NMR (100 MHz, D₂O) | δ ~63.0 (C-OH), ~60.5 (azetidine-CH₂), ~42.0 (N-CH₃) ppm. |

| Mass Spec (ESI+) | Expected m/z for free base [M+H]⁺: 88.07 |

| FT-IR (ATR) | ~3300-3400 cm⁻¹ (broad, O-H stretch), ~2400-2700 cm⁻¹ (broad, N⁺-H stretch), ~1050 cm⁻¹ (C-O stretch) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The shifts provided are extrapolated from data for similar azetidine structures.[9]

Conclusion and Applications

The synthesis of this compound via the epichlorohydrin route is an efficient and scalable method for producing this high-value building block. The protocol described is robust and provides the target compound in high yield and purity. As a versatile intermediate, this compound is a key component in the synthesis of numerous drug candidates, including kinase inhibitors, central nervous system agents, and antibacterial compounds, where its incorporation often leads to improved potency and desirable pharmacokinetic properties.[2][10]

References

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH). [Link]

-

Synthesis of azetidines by aza Paternò-Büchi reactions. PubMed. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry Publishing. [Link]

-

Azetidines of pharmacological interest. PubMed. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry Publishing. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry Publishing. [Link]

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

- US8207355B2 - Method for preparing azetidine derivatives.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

1-Methylazetidin-3-ol | C4H9NO. PubChem. [Link]

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]

-

Azetidine. Organic Syntheses. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 7. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Comprehensive Analytical Characterization of 3-Hydroxy-1-methylazetidine Hydrochloride: A Multi-Technique Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3-Hydroxy-1-methylazetidine hydrochloride, a key building block in modern medicinal chemistry and pharmaceutical development.[1] Ensuring the identity, purity, and quality of this starting material is critical for the synthesis of active pharmaceutical ingredients (APIs). This application note outlines a multi-technique workflow, including spectroscopic and chromatographic methods, designed to provide a complete analytical profile of the compound. We delve into the causality behind experimental choices and provide robust, step-by-step protocols for researchers in drug discovery, process development, and quality control.

Introduction and Strategic Importance

This compound is a heterocyclic compound of significant interest in the synthesis of complex molecules.[1] Its strained four-membered ring and hydroxyl functionality make it a versatile scaffold for introducing specific stereochemical and physicochemical properties into drug candidates. The hydrochloride salt form enhances stability and improves handling characteristics.

A rigorous analytical characterization is non-negotiable. It serves three primary functions:

-

Identity Confirmation: Unambiguously verifies the molecular structure.

-

Purity Assessment: Quantifies the target compound and detects any process-related impurities or degradation products.

-

Quality Control: Ensures batch-to-batch consistency, which is fundamental for reproducible research and GMP (Good Manufacturing Practices) environments.

This guide presents an integrated analytical workflow, leveraging the strengths of various techniques to build a self-validating characterization package.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for selecting appropriate analytical techniques.

| Property | Value |

| Chemical Name | 1-methylazetidin-3-ol hydrochloride |

| Synonyms | 3-Hydroxy-1-methylazetidine HCl |

| CAS Number | 26687-49-0 |

| Molecular Formula | C₄H₉NO · HCl |

| Molecular Weight | 123.58 g/mol |

| Appearance | Typically a white to off-white solid |

Integrated Analytical Workflow

A logical and efficient characterization process begins with qualitative methods for structural confirmation and proceeds to quantitative methods for purity and assay. This hierarchical approach ensures that resource-intensive quantitative analyses are performed on correctly identified material.

Caption: Integrated workflow for the complete characterization of 3-Hydroxy-1-methylazetidine HCl.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number of non-equivalent carbons in the molecule. For a small molecule like this, a complete assignment is straightforward. Deuterated water (D₂O) is an excellent solvent choice due to the high solubility of the hydrochloride salt, though the labile O-H and N-H protons will exchange and may not be observed.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition (¹H): Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more).

-

Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak.

Expected Data Interpretation

| Nucleus | Expected Chemical Shift (ppm, in D₂O) | Multiplicity | Assignment |

| ¹H | ~3.0 - 3.2 | Singlet (s) | N-CH₃ (3H) |

| ~3.8 - 4.2 | Multiplet (m) | Ring CH₂ adjacent to N (2H) | |

| ~4.2 - 4.6 | Multiplet (m) | Ring CH₂ adjacent to N (2H) | |

| ~4.8 - 5.0 | Multiplet (m) | CH-OH (1H) | |

| ¹³C | ~45 | Singlet | N-CH₃ |

| ~60 | Singlet | Ring CH₂ | |

| ~65 | Singlet | Ring CH₂ | |

| ~70 | Singlet | CH-OH |

Note: In D₂O, the -OH and any N-H⁺ protons will exchange with deuterium and will not be visible.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" that can be used for identification by matching it against a reference standard. For this molecule, we expect to see characteristic absorptions for the O-H, C-H, and C-N bonds.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Expected Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch (alcohol) |

| 3000 - 2850 | Medium | C-H Stretch (aliphatic) |

| 2700 - 2400 | Broad, Multiple | N-H⁺ Stretch (amine salt) |

| 1470 - 1420 | Medium | C-H Bend |

| 1100 - 1000 | Strong | C-O Stretch (secondary alcohol) |

| 1250 - 1020 | Medium | C-N Stretch |

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is ideal for identifying volatile and semi-volatile impurities. Due to the polarity and low volatility of this compound, direct injection can result in poor chromatography. Derivatization is often employed to convert the polar -OH group into a less polar, more volatile ether or ester, improving peak shape and thermal stability.[2]

Protocol: GC-MS with Derivatization

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).

-

Derivatization: Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat the mixture at 70°C for 30 minutes. This converts the hydroxyl group to a trimethylsilyl (TMS) ether.

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions:

-

Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Expected Data Interpretation: The mass spectrum will correspond to the derivatized analyte. The molecular ion of the TMS-derivatized free base (C₇H₁₇NOSi) would be at m/z 159. Key fragments would be observed corresponding to the loss of a methyl group (m/z 144) or other characteristic fragments.

Chromatographic Methods for Purity and Assay

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the cornerstone of purity analysis in the pharmaceutical industry. For a small, polar molecule lacking a strong UV chromophore, detection can be challenging. While low wavelength UV (e.g., 200-210 nm) can be used, it is often non-specific and prone to interference.[3] Therefore, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are highly recommended for accurate quantification of non-chromophoric impurities. A hydrophilic interaction liquid chromatography (HILIC) mode can also be an effective alternative to reversed-phase for retaining such polar compounds.

Protocol: Reversed-Phase HPLC with UV/CAD Detection

-

Instrumentation: An HPLC system equipped with a UV detector and a CAD or ELSD.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of ~1 mg/mL.

-

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 5 µL |

| UV Detection | 205 nm |

| CAD/ELSD | As per manufacturer's recommendation |

-

Analysis: Inject the sample and integrate all peaks. Purity is calculated using the area percent method. The assay can be determined against a qualified reference standard.

Complementary Analytical Techniques

Elemental Analysis

Expertise & Causality: Elemental analysis provides a fundamental measure of the compound's composition. The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are compared against the theoretical values. A close match (typically within ±0.4%) provides strong evidence for the empirical formula and sample purity.

Theoretical Composition for C₄H₁₀ClNO

| Element | Theoretical Weight % |

| Carbon (C) | 38.87% |

| Hydrogen (H) | 8.16% |

| Chlorine (Cl) | 28.69% |

| Nitrogen (N) | 11.33% |

| Oxygen (O) | 12.94% |

Protocol: The analysis is performed by a dedicated CHN analyzer, which involves the combustion of the sample at high temperatures and quantification of the resulting gases (CO₂, H₂O, N₂).

Karl Fischer Titration

Expertise & Causality: This is the gold standard for determining the water content in a sample. As a hygroscopic solid, this compound can absorb atmospheric moisture. Accurately knowing the water content is crucial for calculating the true purity (assay) on a dry basis.

Protocol: A coulometric or volumetric Karl Fischer titrator is used. A specific amount of the sample is introduced into the titration cell, and the instrument automatically quantifies the water content.

Summary of Expected Analytical Results

The following table summarizes the expected outcomes from a comprehensive characterization, confirming the identity and high purity of the material.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts, Multiplicities | Conforms to the proposed structure |

| ¹³C NMR | Number of Signals | 4 distinct carbon signals |

| FTIR | Key Absorption Bands | Presence of O-H, C-H, N-H⁺, C-O, C-N bands |

| GC-MS | Molecular Ion (derivatized) | m/z consistent with the TMS-ether of the free base |

| HPLC | Purity (Area %) | ≥ 98.0% |

| Elemental Analysis | %C, %H, %N | Within ±0.4% of theoretical values |

| Karl Fischer | Water Content | Report value (e.g., < 0.5%) |

| Melting Point | Range | A sharp melting point consistent with the reference |

Conclusion

The analytical workflow detailed in this application note provides a robust framework for the complete and reliable characterization of this compound. By integrating spectroscopic and chromatographic techniques, researchers and drug development professionals can ensure the quality and integrity of this critical building block, leading to more reliable and reproducible scientific outcomes. Each method serves as a cross-validation for the others, establishing a high degree of confidence in the final analytical report.

References

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Dabee, S., et al. (2024). Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. MDPI. [Link]

-

Ewing, M., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences. [Link]

-

PubChem (n.d.). 3-Hydroxy-1-methylazetidine. National Center for Biotechnology Information. [Link]

-

SIELC Technologies (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

ResearchGate (n.d.). FTIR spectrum of neat CH3NH2·HCl. [Link]

-

ResearchGate (n.d.). FTIR spectra of famotidine: EC. [Link]

-

ResearchGate (n.d.). Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid... [Link]

Sources

3-Hydroxy-1-methylazetidine hydrochloride for introducing azetidine motifs

Application Note: Strategic Utilization of 3-Hydroxy-1-methylazetidine Hydrochloride in Medicinal Chemistry

Executive Summary & Strategic Rationale

In modern drug discovery, the "Azetidine Switch" has emerged as a high-impact strategy for optimizing lead compounds. Replacing larger saturated heterocycles (e.g., pyrrolidine, piperidine) or gem-dimethyl groups with the strained, four-membered azetidine ring often results in lowered lipophilicity (LogD), improved metabolic stability, and altered vectorality of substituents without significantly changing the molecular footprint.

This compound (3-HMA·HCl) is a premier building block for this purpose. Unlike its N-Boc protected counterparts, the N-methyl variant allows for the direct installation of a basic amine center that is often required for solubility or target engagement (e.g., GPCRs, kinases), while the 3-hydroxyl group serves as a versatile handle for further functionalization via etherification, oxidation, or stereochemical inversion.

This guide details the handling, free-basing, and functionalization of 3-HMA·HCl, ensuring high reproducibility and safety when working with this strained ring system.

Physicochemical Profile

Understanding the properties of 3-HMA·HCl is critical for reaction planning, particularly regarding stoichiometry and solubility.

| Property | Value | Notes |

| CAS Number | 127913-44-4 | Distinct from N-Boc (141699-55-0) |

| Formula | C₄H₉NO · HCl | Salt form is stable; free base is volatile. |

| MW | 123.58 g/mol | Free base MW: 87.12 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |

| Solubility | Water, Methanol, DMSO | Poor solubility in ether/hexane. |

| pKa (Conj. Acid) | ~10.4 (estimated) | Highly basic secondary amine character. |

| Ring Strain | ~26 kcal/mol | Susceptible to ring-opening under harsh acidic/nucleophilic conditions. |

Structural Logic: The "Azetidine Switch"

The following diagram illustrates the strategic logic of replacing a pyrrolidine scaffold with an azetidine using 3-HMA·HCl.

Caption: Logic flow for bioisosteric replacement of pyrrolidines with azetidines to improve physicochemical properties.

Core Protocols

Protocol A: Salt Break (Free-Basing)

Context: Many organometallic reactions or base-sensitive couplings (e.g., Mitsunobu) fail if the HCl salt is used directly due to protonation of intermediates or stoichiometric mismatch.

Materials:

-

3-HMA·HCl (10 mmol, 1.24 g)

-

Potassium Carbonate (

), saturated aqueous solution -

Dichloromethane (DCM) or 2-MeTHF (Greener alternative)

-

Anhydrous

Procedure:

-

Dissolution: Dissolve 3-HMA·HCl in a minimum amount of water (approx. 3-5 mL).

-

Neutralization: Cool the solution to 0°C. Slowly add saturated

(pH should reach >11). -

Extraction: Extract exhaustively with DCM (

mL). Note: The free base is highly water-soluble; multiple extractions are required. -

Drying: Dry combined organics over

for 15 minutes. Filter. -

Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C). Critical: The free base is volatile. Do not apply high vacuum for extended periods. Use immediately in the next step.

Protocol B: Mitsunobu Inversion (Ether/Ester Synthesis)

Context: Direct alkylation of the hydroxyl group often fails or eliminates to the alkene due to ring strain. The Mitsunobu reaction is the gold standard for installing aryloxy or ester groups at the 3-position with inversion of configuration (if chiral) or general substitution.

Reaction Scheme:

Reagents:

-

3-HMA (Free base from Protocol A, 5.0 mmol)

-

Phenol/Nucleophile (5.0 - 5.5 mmol)

-

Triphenylphosphine (

, 6.0 mmol) -

DIAD (Diisopropyl azodicarboxylate, 6.0 mmol)

-

Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step:

-

Setup: In a flame-dried flask under

, dissolve -

Addition 1: Add the 3-HMA free base (dissolved in minimal THF) to the mixture.

-

Addition 2 (Critical): Add DIAD dropwise over 20 minutes. Reason: Exothermic; controls the formation of the betaine intermediate.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup: Quench with water (1 mL). Concentrate to a residue.

-

Purification: The basic nitrogen allows for an "Acid-Base Wash" purification strategy:

-

Dissolve residue in EtOAc.

-

Extract with 1M HCl (Product goes to aqueous layer;

stays in organic). -

Wash aqueous layer with EtOAc.

-

Basify aqueous layer (

) and extract product back into DCM.

-

Protocol C: Oxidation to Azetidin-3-one (Spirocycle Precursor)

Context: The ketone form (1-methylazetidin-3-one) is unstable and polymerizes easily. It must be generated and used in situ or stored in solution at -20°C. It is the primary gateway to spiro-azetidines via Wittig or Strecker reactions.

Method: Swern Oxidation (Preferred over PCC/Jones to avoid ring opening).

Procedure:

-

Activation: To a solution of Oxalyl Chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq) dropwise. Stir 15 min.

-

Oxidation: Add 3-HMA free base (1.0 eq) in DCM dropwise. Stir 30 min at -78°C.

-

Termination: Add

(5.0 eq). Stir 10 min at -78°C, then warm to 0°C. -

Usage: Do not isolate. Use this solution directly for subsequent reductive aminations or olefinations.

Experimental Workflow Visualization

The following diagram outlines the decision tree for processing 3-HMA·HCl based on the desired end-product.

Caption: Operational workflow for converting 3-HMA·HCl into functionalized building blocks.

References

-

Azetidine Bioisosterism & Properties

-

Mitsunobu Reaction on Azetidines

-

Oxidation Protocols (Swern vs. Others)

- Title: this compound Product Page.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Yield & Purity of 3-Hydroxy-1-methylazetidine HCl

Executive Summary & Strategic Route Selection

The synthesis of 3-Hydroxy-1-methylazetidine hydrochloride (CAS 95565-06-9 / 111043-48-2) presents a classic challenge in small-ring heterocycle chemistry: balancing ring strain against nucleophilic polymerization.

Users frequently report low yields (<30%) when attempting the "direct" synthesis (Epichlorohydrin + Methylamine). We strongly advise against this direct approach for high-purity applications. The unhindered nature of methylamine promotes rapid oligomerization and bis-alkylation (formation of bis(3-chloro-2-hydroxypropyl)amine), resulting in a complex mixture that is difficult to purify.

The Industry Gold Standard: To achieve yields >75% with high purity (>98%), you must employ a Protect-Cyclize-Deprotect-Methylate strategy. The most robust pathway utilizes a bulky amine (Benzhydrylamine or Benzylamine) to enforce cyclization over polymerization.

Route Comparison Table

| Feature | Direct Route (Methylamine) | Recommended Route (Benzhydryl) |

| Primary Reagents | Epichlorohydrin + Methylamine | Epichlorohydrin + Benzhydrylamine |

| Typical Yield | 15–35% (Variable) | 70–85% (Consistent) |

| Major Impurity | Oligomers, Bis-alkylated dimers | Benzhydrylamine (easily removed) |

| Purification | Difficult (High water solubility) | Crystallization (Intermediate is lipophilic) |

| Scalability | Poor (Exotherm control issues) | Excellent (Kilogram scale proven) |

Detailed Protocol: The High-Yield Pathway

This protocol describes the synthesis via the 1-Benzhydrylazetidin-3-ol intermediate, followed by hydrogenolysis and reductive methylation.

Phase 1: Formation of the Azetidine Ring

Objective: Synthesize 1-Benzhydrylazetidin-3-ol.

Reagents:

-

Epichlorohydrin (1.0 equiv)

-

Benzhydrylamine (1.0 equiv)

-

Solvent: Methanol or Ethanol

-

Base: None initially (amine acts as base), or catalytic

Workflow:

-

Temperature Control: Cool a solution of Benzhydrylamine in Methanol to 0–5°C.

-

Controlled Addition: Add Epichlorohydrin dropwise over 1–2 hours. Crucial: Rapid addition causes localized heating and ring-opening polymerization.

-

Cyclization: Allow to warm to Room Temperature (RT) and stir for 24–48 hours. Then heat to reflux for 12–24 hours to drive the difficult 4-exo-tet cyclization.

-

Isolation: Evaporate solvent. The intermediate often crystallizes. If not, dissolve in EtOAc and wash with water.

-

Checkpoint: Intermediate should be a white solid/crystalline mass.

-

Phase 2: Deprotection & Methylation (The "Switch")

Objective: Convert 1-Benzhydrylazetidin-3-ol to 3-Hydroxy-1-methylazetidine.

Reagents:

-

Catalyst:

(Pearlman’s Catalyst) or -

Hydrogen Source:

gas (1–3 atm) or Ammonium Formate -

Methylating Agent: Formaldehyde (37% aq)

-

Reducing Agent:

(during hydrogenation) or

Workflow (One-Pot Reductive Alkylation):

-

Dissolve 1-Benzhydrylazetidin-3-ol in Methanol.

-

Add Formaldehyde (1.5–2.0 equiv) and Pd/C catalyst.

-

Hydrogenate at 3–5 bar (45–75 psi) at RT or slightly elevated temp (40°C).

-

Filtration: Filter off catalyst over Celite. Do not use water workup.

Phase 3: Salt Formation & Isolation

Objective: Isolate the hygroscopic Hydrochloride salt.

-

Concentration: Concentrate the methanolic filtrate to an oil.

-

Solvent Swap: Re-dissolve in anhydrous Ethanol or Isopropanol.

-

Acidification: Cool to 0°C. Add HCl in Dioxane or bubble dry HCl gas until pH < 2.

-

Crystallization: Add cold Diethyl Ether or Hexane dropwise to induce precipitation.

-

Drying: Filter rapidly under Nitrogen (hygroscopic!). Dry in a vacuum desiccator over

.

Visualizing the Workflow

Caption: Optimized synthetic pathway avoiding the polymerization trap of direct alkylation.

Troubleshooting & FAQs

Q1: My final product is a sticky oil that won't crystallize. What went wrong?

Diagnosis: This is the most common issue. The HCl salt is extremely hygroscopic .

-

Cause: Presence of residual water or methanol.[2]

-

Solution:

-

Azeotrope water using Toluene or Ethanol/Benzene.

-

Use anhydrous ether or hexane for precipitation.

-

If it oils out, scratch the flask sides with a glass rod under the solvent layer and cool to -20°C.

-

Lyophilization: If all else fails, dissolve in minimal water and lyophilize (freeze-dry) to obtain a fluffy white powder.

-

Q2: Why is my yield low during the first cyclization step?

Diagnosis: Likely competitive hydrolysis or polymerization.

-

Check: Did you add Epichlorohydrin too fast? The reaction is exothermic. High temps favor opening the epoxide without closing the ring (polymerization).

-

Check: Stoichiometry. Ensure exactly 1:1 or slight excess of Epichlorohydrin.

-

Fix: Maintain 0–5°C during addition. Stir at RT for a long period (24h) before heating to reflux. The ring closure is slow.

Q3: Can I use Methylamine directly if I dilute it heavily?

Technical Insight: While theoretically possible, it requires high dilution (to favor intramolecular cyclization over intermolecular polymerization) and precise pH control. Even then, yields rarely exceed 40–50%. The purification of the highly water-soluble 1-methylazetidin-3-ol from the reaction soup is far more labor-intensive than the crystallization of the lipophilic benzhydryl intermediate. We do not recommend this for scale-up.

Q4: How do I remove the Benzhydryl group if I don't have a Hydrogenator?

Alternative: You can use Ammonium Formate and Pd/C in refluxing methanol (Transfer Hydrogenation). This often works at atmospheric pressure in standard glassware.

-

Note: Ensure the system is vented properly as

is generated.

Troubleshooting Logic Tree

Caption: Decision matrix for common synthetic failures.

References

-

Preparation of 1-Benzhydrylazetidin-3-ol (Key Intermediate)

- Anderson, A. G.; Lok, R. "Synthesis of 1-substituted azetidin-3-ols." Journal of Organic Chemistry, 1972, 37(24), 3953–3955.

-

Source:

-

Improved Process for Azetidine Derivatives (Patent)

- CN102827052A - "Method for synthesizing 3-hydroxy-azetidine hydrochloride." (Describes the benzylamine route and yield improvements).

-

Source:

- Organic Process Research & Development often cites Pd/C catalyzed deprotection/methylation sequences for azetidines.

-

Reaction of Epichlorohydrin with Amines (Mechanistic Insight)

-

Cossar, B. C. et al.[5] "Reaction of epichlorohydrin with hindered amines." Can. J. Chem.1989 , 67, 1514. (Explains why unhindered amines like methylamine fail/polymerize).

-

Source:

-

Sources

- 1. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]

- 2. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. dokumen.pub [dokumen.pub]

Technical Support Center: Handling 3-Hydroxy-1-methylazetidine Hydrochloride

Status: Operational Ticket Subject: Best Practices for Storage, Handling, and Troubleshooting of Hygroscopic Azetidine Salts Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary & Compound Profile

3-Hydroxy-1-methylazetidine hydrochloride is a valuable but challenging building block. Its utility in medicinal chemistry stems from the azetidine ring's ability to lower lipophilicity and alter metabolic stability compared to larger rings. However, two intrinsic properties dictate its handling requirements:

-

High Hygroscopicity: The hydrochloride salt of this secondary amine/alcohol motif avidly absorbs atmospheric moisture, leading to deliquescence (turning into a viscous oil) within minutes of exposure.

-

Ring Strain: The azetidine ring possesses approximately ~25 kcal/mol of strain energy.[1] While the HCl salt stabilizes the nitrogen, thermal stress or harsh nucleophilic conditions can trigger ring-opening polymerization or decomposition.

This guide provides self-validating protocols to ensure stoichiometric accuracy and compound integrity.

Module A: Storage & Stability (The Foundation)

User Question: I just received a shipment. The bottle is sealed, but how should I store it to prevent it from turning into a brick or oil?

Technical Response: Proper storage is a passive defense system. You must create multiple barriers against moisture ingress.

The "Russian Doll" Storage Protocol

-

Primary Container: Keep the manufacturer’s vial tightly taped with Parafilm or electrical tape.

-

Secondary Environment: Place the vial inside a secondary jar containing a chemical desiccant (e.g., Drierite or Silica Gel with indicator).

-

Temperature: Store at 2–8°C (Refrigerator) or -20°C (Freezer) .

-

Critical Note: Cold glassware condenses water rapidly. ALWAYS allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid lab air is the #1 cause of spoilage.

-

Module B: Accurate Weighing (The Common Failure Point)

User Question: Every time I try to weigh 50 mg, the mass keeps drifting upwards on the balance. How do I get an accurate stoichiometry?

Technical Response: The upward drift is real-time water absorption. If you see the mass increase by >0.5 mg in 30 seconds, your stoichiometry will be incorrect, leading to under-loading of the reagent in your reaction.

Protocol: Weighing by Difference (The Gold Standard)

Do not weigh the solid directly onto a weigh boat. Use this closed-loop method:

| Step | Action | Rationale |

| 1 | Tare an empty, dry screw-cap vial on the analytical balance. | Establishes zero point for the transfer vessel. |

| 2 | In a fume hood (or glove bag), quickly transfer an approximate excess of solid into the vial and cap it immediately. | Minimizes exposure time to <10 seconds. |

| 3 | Weigh the capped vial containing the solid. Record Mass ( | The balance stabilizes because the system is closed. |

| 4 | Quickly transfer the solid from the vial into your reaction vessel. Cap the vial immediately. | The "loss" is what went into the reaction. |

| 5 | Reweigh the "empty" (residual) capped vial. Record Mass ( | Accounts for dust/oil left behind. |

| 6 | Calculate: | Exact amount added, regardless of speed. |

Module C: Troubleshooting & "Rescue" Operations

User Question: My sample has already turned into a sticky goo/oil. Is it ruined? Can I dry it?

Technical Response: It is likely not chemically degraded, just hydrated. However, do not heat it aggressively . Azetidine salts can degrade via ring-opening at high temperatures. Use the "Chemical Desiccation" workflow below.

Visual Guide: The Hygroscopic Rescue Workflow

Figure 1: Safe drying protocol. Note the use of P2O5 (Phosphorus Pentoxide) as a moisture trap, which is far more effective than silica for rescuing deliquescent salts.

Specific Drying Parameters:

-

Temperature: Max 40–45°C.

-

Vacuum: < 5 mbar.

-

Time: 12–24 hours.

-

Validation: Run a 1H NMR in DMSO-

. If the water peak (3.33 ppm) is massive, repeat. If you see new peaks around 5.0–6.5 ppm, thermal ring opening has occurred (discard).

Module D: Reaction Strategy (Salt vs. Free Base)

User Question: The procedure calls for the free amine, but I have the HCl salt. Can I just extract it with water/DCM?

Technical Response: Caution: 3-Hydroxy-1-methylazetidine is a small, polar, water-miscible molecule.[2] Standard extraction (Water/DCM) will fail because the free base will stay in the aqueous layer.

Decision Matrix: Handling the Free Base

| Strategy | Protocol | When to Use |

| Strategy A: In-Situ Neutralization (Recommended) | Add the HCl salt directly to the reaction solvent + 1.1 - 2.0 eq of auxiliary base (e.g., DIPEA, TEA, or | Use for acylations, alkylations, or couplings where salt byproducts are tolerated. |

| Strategy B: Non-Aqueous Free Basing | Suspend HCl salt in dry MeOH. Add 1.0 eq NaOMe. Stir 30 min. Filter off NaCl precipitate. Concentrate filtrate. | Use when the reaction is sensitive to tertiary amine bases (DIPEA). |

| Strategy C: Continuous Extraction | Dissolve salt in min. water ( | Only use if you absolutely require the pure, isolated free base oil. |

Visual Guide: Reaction Decision Tree

Figure 2: Logic flow for introducing the reagent into synthesis. Avoiding isolation of the free base is usually the superior pathway.

Safety & Waste Disposal

-

Skin Contact: Azetidines can be potent skin sensitizers and irritants.[3] The HCl salt is corrosive to mucous membranes.[3] Double-gloving (Nitrile) is required.

-

Waste: Dispose of all azetidine-containing waste in a dedicated "Halogenated/Nitrogenous Organic" waste stream. Do not mix with strong oxidizers.

References

-

Chemical Safety & Handling: National Center for Biotechnology Information. (2025).[4][5] PubChem Compound Summary for CID 2759290, 3-Hydroxyazetidine hydrochloride. Retrieved from [Link]

-

Azetidine Ring Stability: Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]

-

Weighing Techniques: University of British Columbia. (n.d.). General Notes on Weighing Hygroscopic Samples. Retrieved from [Link]

- Drying Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying organic salts).

Sources

Validation & Comparative

Characterization of 3-Hydroxy-1-methylazetidine hydrochloride by NMR and mass spectrometry

Topic: Characterization of 3-Hydroxy-1-methylazetidine hydrochloride by NMR and mass spectrometry Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of drug discovery, This compound (CAS: 127946-77-4 for HCl salt; 111043-48-2 for free base) serves as a critical pharmacophore scaffold. Its strained four-membered ring offers unique vectors for substituent display, often improving metabolic stability compared to linear analogs. However, this same ring strain makes the compound prone to degradation (ring-opening) and isomerization, necessitating rigorous analytical characterization.

This guide provides a technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) methodologies for validating this compound. Unlike standard certificates of analysis, we focus here on analytical fidelity —specifically, how to distinguish this product from its structural isomers (e.g., 3-methylazetidin-3-ol) and common synthetic impurities (e.g., 1-methylazetidin-3-one).

Comparative Analysis: Target vs. Alternatives

For a researcher, "performance" in characterization is defined by the ability to rule out false positives. The table below compares the spectral signatures of the target compound against its most common structural "decoys."

Table 1: Analytical Differentiators

| Feature | Target: 3-Hydroxy-1-methylazetidine HCl | Alternative 1: Azetidin-3-ol (Desmethyl analog) | Alternative 2: 3-Methylazetidin-3-ol (Isomer) | Alternative 3: 1-Methylazetidin-3-one (Oxidation impurity) |

| Molecular Weight (Free Base) | 87.12 g/mol | 73.09 g/mol | 87.12 g/mol | 85.10 g/mol |

| MS Parent Ion [M+H]⁺ | m/z 88.07 | m/z 74.06 | m/z 88.07 | m/z 86.06 |

| ¹H NMR: N-Methyl | Singlet, ~2.90 ppm | Absent | Singlet, ~2.8-3.0 ppm | Singlet, ~2.90 ppm |

| ¹H NMR: C3-H (Methine) | Multiplet, ~4.5-4.7 ppm | Multiplet, ~4.6 ppm | Absent (Quaternary C) | Absent (Carbonyl C) |

| ¹H NMR: C3-Methyl | Absent | Absent | Singlet, ~1.4 ppm | Absent |

| ¹³C NMR: C3 | ~60-63 ppm (CH) | ~62 ppm (CH) | ~68 ppm (Cq) | >200 ppm (C=O) |

Key Insight: The most dangerous confusion arises between the target and Alternative 2 (3-Methylazetidin-3-ol) because they share the same mass (m/z 88). MS alone cannot distinguish them. ¹H NMR is mandatory to confirm the presence of the C3-methine proton and the absence of a C-methyl group.

Experimental Protocols

To ensure reproducibility and minimize ring-opening artifacts during analysis, follow these self-validating protocols.

Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation and salt stoichiometry verification.

-

Solvent Selection:

-

Preferred: Deuterium Oxide (D₂O ) is the gold standard for the HCl salt due to high solubility and suppression of exchangeable protons (OH/NH⁺), simplifying the spectrum to the carbon skeleton.

-

Alternative: DMSO-d₆ should be used if observation of the hydroxyl proton (coupling to H3) or ammonium proton is required for full assignment. Note: The HCl salt may require mild heating in DMSO to fully dissolve, but avoid >40°C to prevent degradation.

-

-

Instrument Parameters:

-

Frequency: 400 MHz or higher recommended to resolve the H2/H4 methylene multiplets.

-

Pulse Sequence: Standard 1D proton (zg30), 16 scans.

-

Reference: TSP (trimethylsilylpropanoic acid) internal standard set to 0.00 ppm for D₂O.[1]

-

Mass Spectrometry (LC-MS)

Objective: Purity assessment and molecular weight confirmation.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. Avoid high pH buffers which can degrade the azetidine ring.

-

Column: C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred due to the high polarity of the small amine salt. Standard C18 may result in elution at the void volume.

Data Interpretation & Mechanics

¹H NMR Spectrum Analysis (in D₂O)

The HCl salt induces a downfield shift compared to the free base due to the positive charge on the nitrogen.

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| H3 | 4.55 – 4.70 | Quintet (tt) | 1H | The methine proton is deshielded by the hydroxyl group. It typically appears as a quintet due to coupling with the four adjacent protons on C2 and C4. |

| H2 / H4 | 3.90 – 4.45 | Multiplet | 4H | Protons alpha to the ammonium nitrogen. In the salt form, ring puckering may cause these to split into complex multiplets rather than a simple doublet/triplet. |

| N-CH₃ | 2.90 – 3.00 | Singlet | 3H | The N-methyl group is a diagnostic singlet. In the free base, this would be ~2.3 ppm; the salt form shifts it to ~2.9 ppm. |

| HDO | 4.79 | Singlet | - | Residual solvent peak (D₂O). |

Mass Spectrometry Fragmentation

The fragmentation of azetidines is driven by ring strain release.

-

Parent Ion: m/z 88.07 [M+H]⁺

-

Primary Fragment (m/z 70): Loss of H₂O (18 Da). Common in cyclic alcohols.

-

Secondary Fragment (m/z 57/58): Ring cleavage.

Visualizations

Analytical Workflow for Azetidine Salts

This diagram outlines the logical flow for characterizing the compound, specifically designed to filter out the "Alternative" isomers discussed above.

Caption: Decision tree for validating 3-Hydroxy-1-methylazetidine HCl against common structural isomers.

MS Fragmentation Pathway

Understanding the fragmentation helps verify that the m/z 88 peak is indeed the target structure and not a coincidental isobar.

Caption: Primary ESI+ fragmentation pathways involving dehydration and ring opening.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Provides solvent shift standards for D₂O). Retrieved from [Link]

-

Reich, H. J. Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison. (General reference for azetidine/amine shifts). Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 3-Hydroxy-1-methylazetidine Hydrochloride for Researchers and Drug Development Professionals

Introduction

3-Hydroxy-1-methylazetidine hydrochloride is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The rigid, four-membered azetidine ring introduces a unique conformational constraint, which can be pivotal for optimizing ligand-receptor interactions. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering field-proven insights into their respective advantages and limitations to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: Direct Synthesis from Methylamine and Epichlorohydrin

This approach represents the most atom-economical and direct pathway to the target molecule. It involves the reaction of methylamine with epichlorohydrin to form an intermediate, which then undergoes intramolecular cyclization to yield 1-methyl-3-hydroxyazetidine. Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt. While direct and efficient in principle, this route requires careful control of reaction conditions to minimize the formation of polymeric byproducts, a known challenge when reacting primary amines with bifunctional electrophiles like epichlorohydrin.

Mechanistic Rationale

The synthesis begins with the nucleophilic attack of methylamine on the epoxide ring of epichlorohydrin. This is followed by an intramolecular nucleophilic substitution where the secondary amine displaces the chloride to form the four-membered azetidine ring. The choice of solvent and temperature is critical to favor the desired intramolecular cyclization over intermolecular polymerization.

Caption: Direct synthesis pathway from methylamine.

Experimental Protocol (Route 1)

-

Step 1: Synthesis of 1-methylazetidin-3-ol.

-

To a solution of aqueous methylamine (e.g., 40 wt. %), cooled to 0-5 °C, slowly add epichlorohydrin while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Add a strong base, such as sodium hydroxide, to promote the intramolecular cyclization, and heat the mixture to 40-50 °C for several hours.

-

The product can be extracted with a suitable organic solvent (e.g., dichloromethane) and purified by distillation or chromatography.

-

-

Step 2: Formation of the Hydrochloride Salt.

-

Dissolve the purified 1-methylazetidin-3-ol in a suitable solvent like isopropanol or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., in isopropanol or as a gas) dropwise until the pH is acidic.

-

The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Route 2: Synthesis via N-Benzylation, Cyclization, Debenzylation, and N-Methylation

This multi-step approach offers a more controlled, albeit longer, pathway. It begins with the synthesis of 3-hydroxyazetidine hydrochloride, a commercially available intermediate, which is then methylated in a separate step. A common method for preparing the 3-hydroxyazetidine precursor involves the reaction of benzylamine with epichlorohydrin, followed by cyclization and subsequent debenzylation via catalytic hydrogenation.[1] The resulting 3-hydroxyazetidine hydrochloride is then N-methylated.

Mechanistic Rationale

The use of a bulky N-protecting group like benzyl allows for a more controlled cyclization and easier purification of the intermediates. The benzyl group is then cleaved under standard hydrogenolysis conditions. The final N-methylation of the secondary amine of 3-hydroxyazetidine can be efficiently achieved via the Eschweiler-Clarke reaction. This classic reductive amination uses formaldehyde and formic acid to install the methyl group, with the significant advantage that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2][3][4]

Caption: Multi-step synthesis via an N-benzylated intermediate.

Experimental Protocol (Route 2)

-

Step 1: Synthesis of 1-benzyl-3-hydroxyazetidine.

-

Dissolve benzylamine in water and cool to 0-5 °C.[1]

-

Slowly add epichlorohydrin, maintaining the low temperature, and stir for 12 hours.[1]

-

The intermediate product is filtered and then treated with a base (e.g., sodium hydroxide) in a suitable solvent to effect cyclization, yielding 1-benzyl-3-hydroxyazetidine.

-

-

Step 2: Synthesis of 3-hydroxyazetidine hydrochloride.

-

Dissolve 1-benzyl-3-hydroxyazetidine in methanol and add hydrochloric acid.[1]

-

Add a palladium on carbon (Pd/C) catalyst and subject the mixture to hydrogenation (H2 gas) until the reaction is complete.

-

Filter off the catalyst and concentrate the solution to crystallize the 3-hydroxyazetidine hydrochloride product.

-

-

Step 3: N-methylation of 3-hydroxyazetidine hydrochloride (Eschweiler-Clarke Reaction).

-

To a solution of 3-hydroxyazetidine (the free base can be generated from the hydrochloride salt by treatment with a base), add an excess of formaldehyde and formic acid.[2][3]

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture, make it basic with a suitable base (e.g., NaOH), and extract the product with an organic solvent.

-

Purify the free base (1-methylazetidin-3-ol) by distillation or chromatography.

-

-

Step 4: Formation of the Hydrochloride Salt.

-

Follow the same procedure as in Route 1, Step 2 to obtain the final hydrochloride salt.

-

Comparative Analysis

| Feature | Route 1: Direct Synthesis | Route 2: Multi-step Synthesis |

| Number of Steps | 2 | 4 |

| Starting Materials | Methylamine, Epichlorohydrin, HCl | Benzylamine, Epichlorohydrin, H2, Pd/C, Formaldehyde, Formic Acid, HCl |

| Atom Economy | High | Moderate |

| Scalability | Potentially high, but may require significant process optimization to control polymerization. | High, with well-established and scalable individual steps. |

| Safety Considerations | Methylamine is a flammable and toxic gas (usually handled as an aqueous solution). Epichlorohydrin is a carcinogen and highly toxic. | Benzylamine is a corrosive liquid. Catalytic hydrogenation requires specialized equipment for handling hydrogen gas. Formaldehyde is a carcinogen. |

| Control & Purity | Can be challenging to control, with a higher risk of side products and oligomers. | More controlled, with easier purification of intermediates at each stage. |

digraph "Decision Flowchart" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];Start [label="Project Goal?", shape=ellipse, fillcolor="#FBBC05"]; Small_Scale [label="Small-scale lab synthesis\n(High purity required)"]; Large_Scale [label="Large-scale production\n(Cost & atom economy are key)"]; Route1_Node [label="Consider Route 1\n(Direct Synthesis)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Route2_Node [label="Consider Route 2\n(Multi-step Synthesis)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimization [label="Requires optimization to\ncontrol polymerization"]; Start -> Small_Scale [label="Purity & Control"]; Start -> Large_Scale [label="Efficiency & Cost"]; Small_Scale -> Route2_Node; Large_Scale -> Route1_Node; Route1_Node -> Optimization;

}

Caption: Decision flowchart for selecting a synthesis route.

Conclusion

The choice between these two synthetic routes for this compound depends heavily on the specific requirements of the project.

Route 1 (Direct Synthesis) is an attractive option for large-scale manufacturing where atom economy and a low step count are paramount for cost-effectiveness. However, it necessitates significant process development to control the reaction and ensure reproducible, high-purity outcomes.

Route 2 (Multi-step Synthesis) is often preferred for laboratory-scale synthesis and when high purity is critical. Although longer, each step is generally high-yielding and robust, and the intermediates are readily purified. The use of the well-established Eschweiler-Clarke reaction for the final methylation step is a reliable and efficient transformation.[2][3][4]

Ultimately, a thorough evaluation of available resources, timelines, and the desired scale of production will guide the synthetic chemist to the most appropriate and successful strategy.

References

-

Li, W., & Wu, P. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5539. Available at: [Link]

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012). Google Patents.

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (2013). Google Patents.

-

PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. Retrieved from [Link]

- US3755159A - Flocculation by methylamine-epichlorohydrin polymer. (1973). Google Patents.

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

Sources

Purity analysis of commercially available 3-Hydroxy-1-methylazetidine hydrochloride

Executive Summary: The "Invisible" Impurity Problem